D-Tyrosinol hydrochloride physical and chemical properties
D-Tyrosinol hydrochloride physical and chemical properties
An In-depth Technical Guide to D-Tyrosinol Hydrochloride
This guide provides a comprehensive overview of the physical and chemical properties of D-Tyrosinol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and reliability.
Introduction and Strategic Importance
D-Tyrosinol hydrochloride is the hydrochloride salt of D-Tyrosinol, a chiral amino alcohol derived from the D-isomer of the amino acid tyrosine. Its structural similarity to tyrosine and related neurotransmitters makes it a valuable chiral building block in synthetic organic chemistry. The presence of a primary amine, a primary alcohol, and a phenolic hydroxyl group provides multiple reaction sites, enabling its incorporation into a diverse range of complex molecules. Its primary utility is found in peptide synthesis and as a precursor for developing novel pharmaceutical agents, particularly those requiring specific stereochemistry for biological activity.[1][2]
Chemical and Physical Characteristics
A thorough understanding of the fundamental properties of D-Tyrosinol hydrochloride is critical for its effective use in experimental design, from solubilization and reaction setup to purification and characterization.
Chemical Identity
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IUPAC Name: (2R)-2-amino-3-(4-hydroxyphenyl)propan-1-ol hydrochloride
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Synonyms: (R)-2-Amino-3-(4-hydroxyphenyl)-1-propanol hydrochloride
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CAS Number: 40829-04-7[3]
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Molecular Formula: C₉H₁₄ClNO₂[3]
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Linear Formula: 4-(HO)C₆H₄CH₂CH(NH₂)CH₂OH · HCl
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InChI Key: PNGCRFWYSRUQTB-DDWIOCJRSA-N
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SMILES: Cl[H].NCc1ccc(O)cc1
Diagram 1: Chemical Structure of D-Tyrosinol Hydrochloride
Caption: 2D structure of D-Tyrosinol hydrochloride, highlighting key functional groups.
Physicochemical Data Summary
The properties below have been consolidated from various suppliers and databases to provide a reliable reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 203.67 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[2] |
| Melting Point | 161-165 °C (lit.) | |
| Solubility | Soluble in water. The parent compound, D-Tyrosine, is soluble in 1 M HCl. As a hydrochloride salt, D-Tyrosinol is expected to have good aqueous solubility. | [4][5] |
| Optical Rotation | [α]²²/D +18° (c=1 in H₂O) | |
| Purity | Typically ≥98% |
Spectroscopic and Analytical Characterization
While specific spectral data is proprietary to manufacturers, standard analytical techniques are used to confirm the identity and purity of D-Tyrosinol hydrochloride. Researchers should expect to see characteristic signals corresponding to its structure:
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¹H NMR: Distinct peaks corresponding to the aromatic protons on the phenolic ring, the methine proton of the chiral center, and the diastereotopic methylene protons adjacent to the aromatic ring and the hydroxymethyl group.
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¹³C NMR: Resonances for the aromatic carbons, the chiral carbon atom, the benzylic carbon, and the carbon of the hydroxymethyl group.
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IR Spectroscopy: Characteristic absorption bands for O-H stretching (alcohol and phenol), N-H stretching (ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[6]
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Mass Spectrometry: A molecular ion peak corresponding to the free base (C₉H₁₃NO₂) and fragmentation patterns consistent with the structure.
Synthesis and Purification Overview
D-Tyrosinol hydrochloride is typically synthesized from its parent amino acid, D-Tyrosine. The synthetic strategy involves the selective reduction of the carboxylic acid functional group to a primary alcohol.
Diagram 2: Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of D-Tyrosinol hydrochloride from D-Tyrosine.
The causality behind this multi-step process is rooted in chemoselectivity. The amine and phenol groups must be protected to prevent them from reacting with the strong reducing agents required to convert the carboxylic acid into an alcohol. After reduction, the protecting groups are removed, and the resulting D-Tyrosinol free base is converted to its more stable and handleable hydrochloride salt. Purification is typically achieved via recrystallization to yield a high-purity product.
Core Applications in Research and Development
The utility of D-Tyrosinol hydrochloride is primarily driven by its defined stereochemistry and versatile functional groups.
Peptide Synthesis
D-Tyrosinol hydrochloride is an established building block in solution-phase peptide synthesis. It can be used to introduce a C-terminal amino alcohol, which can impart unique conformational properties to the resulting peptide or serve as a handle for further modification.
Pharmaceutical and Agrochemical Development
As a chiral precursor, it is integral to the synthesis of complex, biologically active molecules.[1] Its structural motif is found in various compounds being investigated for:
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Neurological Disorders: Its resemblance to neurotransmitter precursors makes it a valuable starting material for synthesizing novel agents targeting the central nervous system.[1][2]
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Enzyme Inhibition Studies: The molecule and its derivatives are used to probe the active sites of enzymes, such as in studies on the stereospecificity of horseradish peroxidase.
Biochemical Research
Researchers utilize D-Tyrosinol hydrochloride in various biochemical studies to:
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Investigate metabolic pathways involving tyrosine derivatives.[1]
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Serve as a stereospecific substrate or inhibitor in enzymatic assays.
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Explore the biological effects of D-amino alcohol-containing structures.
Diagram 3: Application in Peptide Coupling Workflow
Caption: Workflow illustrating the use of D-Tyrosinol HCl in a standard peptide coupling reaction.
Experimental Protocol: Amide Coupling
This protocol provides a self-validating system for coupling an N-protected amino acid to the amine group of D-Tyrosinol hydrochloride.
Objective: To synthesize Boc-Gly-D-Tyrosinol.
Materials:
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D-Tyrosinol hydrochloride
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Boc-Glycine (Boc-Gly-OH)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Methodology:
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve D-Tyrosinol hydrochloride (1.0 eq) in anhydrous DMF.
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Neutralization: Add DIPEA (2.2 eq) to the solution dropwise while stirring. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction. Stir for 10-15 minutes at room temperature.
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Causality: The free amine of D-Tyrosinol must be generated in situ for it to act as a nucleophile. DIPEA is a non-nucleophilic base that will not compete in the coupling reaction.
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Coupling Agent Activation: In a separate flask, dissolve Boc-Gly-OH (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir for 20 minutes at 0 °C.
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Causality: EDC activates the carboxylic acid of Boc-Glycine. HOBt is added to form an active ester intermediate, which suppresses racemization and improves coupling efficiency.
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Coupling Reaction: Transfer the activated Boc-Gly-OH solution to the flask containing the D-Tyrosinol free base at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
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Workup and Extraction:
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Quench the reaction by adding water.
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Extract the aqueous phase three times with ethyl acetate.
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Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
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Causality: The aqueous washes remove unreacted starting materials, coupling byproducts (like the EDC-urea), and residual DMF.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification and Validation: Purify the crude product by flash column chromatography (silica gel). Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Safety, Handling, and Storage
Hazard Identification:
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Harmful if swallowed or inhaled.[3]
Recommended Precautions:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.[3]
Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term stability, store under an inert atmosphere.[3] Recommended storage temperatures range from room temperature to 0-8 °C.[2][3]
References
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D-Tyrosinol hydrochloride 98%.
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D-Tyrosinol hydrochloride.
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D-Tyrosinol hydrochloride | 40829-04-7.
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The Solubility of Tyrosine.
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Solubility Profile of D-Tyrosyl-D-proline: A Technical Guide.
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D-Tyrosine | Melanogenesis Inhibitor.
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D-Tyrosine methyl ester hydrochloride.
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D-Tyrosine | C9H11NO3 | CID 71098.
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L-Tyrosine | C9H11NO3 | CID 6057.
